2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane
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Overview
Description
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a 1,4-dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane typically involves the reaction of 1,4-dithiane with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of phenylsulfanyl chloromethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dephenylated dithiane derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane involves its interaction with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The dithiane ring provides stability and rigidity to the molecule, allowing it to interact with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(phenylsulfanyl)methyl]benzene: Similar structure but with a benzene ring instead of a dithiane ring.
2,4-Dimethyl-1-(phenylsulfanyl)benzene: Contains a phenylsulfanyl group attached to a benzene ring with additional methyl groups.
Uniqueness
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical and physical properties compared to similar compounds with benzene rings. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
400007-27-4 |
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Molecular Formula |
C18H20S4 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2,5-bis(phenylsulfanylmethyl)-1,4-dithiane |
InChI |
InChI=1S/C18H20S4/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21-17)12-20-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
NRFAGXXOOMAWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SCC(S1)CSC2=CC=CC=C2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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